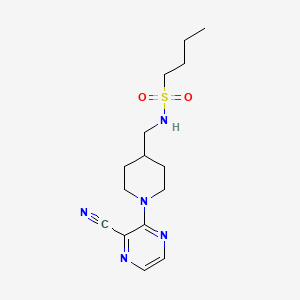

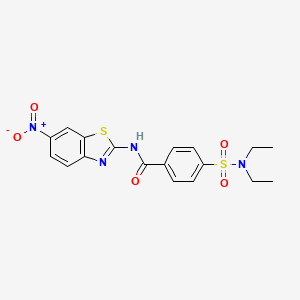

![molecular formula C15H17N7O B2927734 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide CAS No. 2380143-03-1](/img/structure/B2927734.png)

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide” is a chemical compound that is part of a class of molecules known as azetidinones . Azetidinones are highly important in organic and medicinal chemistry . This compound is available for research use only.

Synthesis Analysis

The synthesis of azetidinones often involves the use of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . The C-4 substituent has no influence either on the yield or the rate of the reaction .Scientific Research Applications

Synthesis and Antitumor Activity

- Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments (Riyadh, 2011).

Antimicrobial Activity

- A series of new nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents demonstrated good activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis, with some compounds showing dramatic improvements in activity against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Enzyme Inhibition for Disease Treatment

- Compounds based on a 5-aminopyrazole-4-carboxamide scaffold were identified as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, with low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays, highlighting their potential for treating infections caused by these organisms (Zhang et al., 2014).

Synthesis of Novel Derivatives

- Innovative methods for synthesizing derivatives of the compound have been developed, including the use of cyanoacetylation techniques to create substituted pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives, further expanding the chemical repertoire available for research and potential therapeutic applications (Salaheldin, 2009).

Antibacterial and Antifungal Screening

- Novel 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized and showed excellent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ayyash & Habeeb, 2019).

properties

IUPAC Name |

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O/c1-10-6-12(19-21(10)3)15(23)20(2)11-8-22(9-11)14-13(7-16)17-4-5-18-14/h4-6,11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVFAZCTSLEQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)

![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)